molecular formula C18H18N4O2 B2762704 6-benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one CAS No. 534597-79-0

6-benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No.: B2762704
CAS No.: 534597-79-0
M. Wt: 322.368
InChI Key: KDYXBZZCFNOFJB-UHFFFAOYSA-N
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Description

6-Benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-ethoxyaniline with benzyl isocyanate, followed by cyclization with cyanuric chloride. The reaction conditions often include the use of a base such as sodium carbonate and an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of microwave irradiation has also been explored to reduce reaction times and improve yields. The final product is typically obtained in high purity through a combination of filtration, washing, and drying processes.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding triazine N-oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

6-Benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can lead to the modulation of various signaling pathways, ultimately resulting in the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Benzylaminopurine: A synthetic cytokinin used in plant growth and development.

    1,3,5-Triazine derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

6-Benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzyl group and an ethoxyphenylamino group on the triazine ring sets it apart from other triazine derivatives, making it a valuable compound for various research and industrial applications.

Biological Activity

6-benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one is a member of the triazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and has shown promise in various pharmacological applications, including antimicrobial and anti-inflammatory activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C18H18N4O
  • Molecular Weight : 306.36 g/mol
  • IUPAC Name : 6-benzyl-3-(4-ethoxyphenylamino)-1,2,4-triazin-5(4H)-one
  • Structure : The compound features a triazine ring substituted with a benzyl group and an ethoxyphenylamino group, which contributes to its biological activity.

Anticancer Activity

Research has indicated that triazine derivatives can induce apoptosis in cancer cells. A study focusing on similar compounds demonstrated that they could inhibit cell proliferation and induce apoptosis through various mechanisms, including the regulation of apoptotic proteins such as Bax and Bcl-2 .

Table 1: Anticancer Activity of Triazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
6-benzyl...MGC-80310.23Induces apoptosis via mitochondrial pathway
5-FUMGC-8039.79Chemotherapeutic agent
11EMGC-803<6Inhibits colony formation; G2/M arrest

The compound's ability to interact with cellular targets suggests that it could be developed as a lead compound for cancer therapy .

Antimicrobial Activity

Triazine derivatives have also been evaluated for their antimicrobial properties. A study synthesized various triazine compounds and screened them for antimicrobial activity against a range of pathogens. The findings indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity of Triazine Derivatives

CompoundPathogenZone of Inhibition (mm)
6-benzyl...E. coli15
S. aureus18
P. aeruginosa12

These results highlight the potential of triazine derivatives as antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been investigated for anti-inflammatory effects. Research indicates that certain triazines can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to altered cellular responses such as apoptosis or inhibition of microbial growth.

Case Studies

Several studies have explored the structure-activity relationship (SAR) of triazine derivatives, revealing that modifications in substituents significantly influence their biological activity. For instance, the introduction of different phenyl groups or alkoxy chains can enhance anticancer potency or improve selectivity against specific pathogens .

Properties

IUPAC Name

6-benzyl-3-(4-ethoxyanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-2-24-15-10-8-14(9-11-15)19-18-20-17(23)16(21-22-18)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYXBZZCFNOFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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